molecular formula C22H20N4O4 B11576180 (2E)-2-Cyano-N-(2-methoxyethyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-2-Cyano-N-(2-methoxyethyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11576180
M. Wt: 404.4 g/mol
InChI Key: RKIJTHILPQLEIH-DTQAZKPQSA-N
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Description

(2E)-2-Cyano-N-(2-methoxyethyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide: is a complex organic compound with a unique structure that includes a cyano group, a methoxyethyl group, and a pyrido[1,2-A]pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-Cyano-N-(2-methoxyethyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-A]pyrimidinyl core, followed by the introduction of the cyano and methoxyethyl groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, using advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrimidinyl moieties.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, (2E)-2-Cyano-N-(2-methoxyethyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new treatments for various diseases.

Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-N-(2-methoxyethyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: What sets (2E)-2-Cyano-N-(2-methoxyethyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of functional groups provides unique reactivity and potential for diverse scientific and industrial uses.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

(E)-2-cyano-N-(2-methoxyethyl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C22H20N4O4/c1-15-7-6-11-26-19(15)25-21(30-17-8-4-3-5-9-17)18(22(26)28)13-16(14-23)20(27)24-10-12-29-2/h3-9,11,13H,10,12H2,1-2H3,(H,24,27)/b16-13+

InChI Key

RKIJTHILPQLEIH-DTQAZKPQSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCOC)OC3=CC=CC=C3

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCOC)OC3=CC=CC=C3

Origin of Product

United States

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